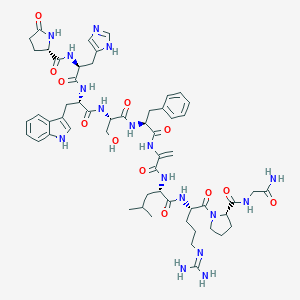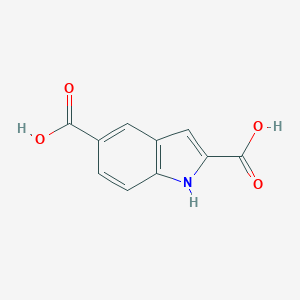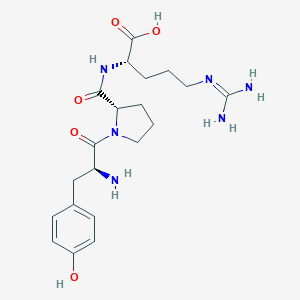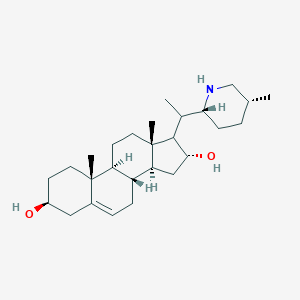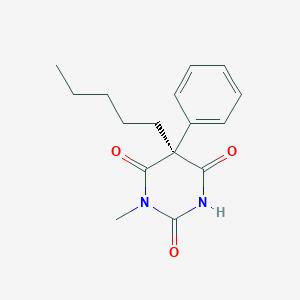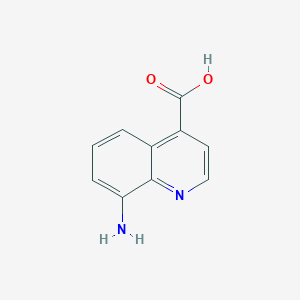
8-Aminoquinoline-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-Aminoquinoline-4-carboxylic acid and its derivatives involves various chemical reactions, highlighting the compound's versatility and potential for diverse applications. For instance, the synthesis of 2‐substituted 7,7‐dimethyl‐5‐oxo‐5,6,7,8‐tetrahydroquinoline‐4‐carboxylic acids indicates a method for generating a range of compounds with different substituents, showcasing the adaptability of the 8-aminoquinoline framework (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of 8-Aminoquinoline-4-carboxylic acid derivatives has been analyzed through various studies, demonstrating the compound's ability to form complex hydrogen-bonded structures. For example, research on proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids revealed the formation of primary hydrogen-bonding interactions, highlighting the compound's potential for creating intricate molecular assemblies (Smith et al., 2001).
Chemical Reactions and Properties
8-Aminoquinoline-4-carboxylic acid's chemical properties facilitate its participation in various chemical reactions. A study on the mild and versatile cleavage of the 8-aminoquinoline directing group showcases the compound's role in facilitating C-H activation, a key reaction in organic synthesis, further emphasizing its utility in chemical transformations (Berger et al., 2016).
Physical Properties Analysis
While specific studies focused on the physical properties of 8-Aminoquinoline-4-carboxylic acid itself were not identified, the research on its derivatives and related compounds offers insights into the broader category of quinoline derivatives. These compounds' structural and chemical diversity suggests varied physical properties, which would be influenced by their molecular structure and substituents.
Chemical Properties Analysis
The chemical properties of 8-Aminoquinoline-4-carboxylic acid derivatives, such as their reactivity and interaction with other molecules, are crucial for their application in various fields. The ability of 8-aminoquinoline derivatives to form stable complexes through hydrogen bonding and other interactions demonstrates their potential as building blocks in the construction of more complex molecular structures (Smith et al., 2008).
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 8-Aminoquinoline-4-carboxylic acid (8-AQC) is a type of quinoline, which has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It can be used as a building block for the synthesis of quinoline-based derivatives with potential antimicrobial and antimalarial activities.
- Results or Outcomes : The outcomes of using 8-AQC in drug design are promising, with numerous derivatives of the bioactive quinolines having been harnessed via expeditious synthetic approaches . These derivatives have shown substantial efficacies for future drug development .
-
Scientific Field : Organic Chemistry
- Summary of the Application : 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Methods of Application or Experimental Procedures : The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
- Results or Outcomes : The outcomes of using 8-Aminoquinoline in organic chemistry are promising, with many outstanding research groups reporting the application of 8-aminoquinolines in this field .
-
Scientific Field : Medicinal Chemistry
- Summary of the Application : α-Amino acid and peptide derivatives are important in synthetic organic chemistry and medicinal chemistry . Palladium-catalyzed sp3 C–H activation/functionalization has been developed greatly for the modification of α-amino acids and peptides .
- Methods of Application or Experimental Procedures : This involves intermolecular functionalization (arylation, alkylation, alkenylation, alkynylation, acetoxylation, fluorination, silylation, borylation, sulfonylation, chalcogenation, and carbonylative cyclization) and intramolecular functionalization (intramolecular C–N bond-forming cyclization and peptide macrocyclization) .
- Results or Outcomes : The outcomes of using 8-Aminoquinoline in medicinal chemistry are promising, with many chemists developing new methods for their synthesis .
-
Scientific Field : Medicinal Chemistry
- Summary of the Application : The used triterpenoic acids are oxidized forms of naturally occurring oleanolic acid and ursolic acids . Such types of derivatives are known for their anticancer and antiviral activities .
- Results or Outcomes : The outcomes of using 8-AQC in drug design are promising, with these derivatives showing substantial efficacies for future drug development .
-
Scientific Field : Organic Chemistry
- Summary of the Application : 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Methods of Application or Experimental Procedures : The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
- Results or Outcomes : The outcomes of using 8-Aminoquinoline in organic chemistry are promising, with many outstanding research groups reporting the application of 8-aminoquinolines in this field .
-
Scientific Field : Green Chemistry
- Summary of the Application : The combination of three types of catalysts in one pot, including borate, palladium, and lipase, enabled a one-pot β-specific methylene C (sp3)–H deuteration reaction of aliphatic acids using D2O . In the context of the widely used 8-aminoquinoline (8-AQ) directed C–H activation, this represented the first example of catalytic formation and cleavage of the directing group under mild conditions .
- Results or Outcomes : High chemo- and regioselectivity, high yields, and high deuterated rate were obtained without using environmentally unfriendly reagents such as strong acids, strong bases, or condensation reagents .
-
Scientific Field : Medicinal Chemistry
- Summary of the Application : Derivatives 8 (MBEC = 3.0 μM) and 10 (MBEC = 5.9 μM) were the most potent MRSE biofilm eradicators in this series, while 7 and 8 through 11 demonstrated potent biofilm eradication activities against VRE biofilms (MBEC = 1.0–1.5 μM) and as such were equipotent to linezolid, which is used to treat VRE infections .
- Results or Outcomes : The outcomes of using 8-AQC in drug design are promising, with these derivatives showing substantial efficacies for future drug development .
Safety And Hazards
Zukünftige Richtungen
Future research should focus on the development of new derivatives with improved properties and applications. The use of directing groups like 8-aminoquinoline allows high levels of selectivity to be achieved in transition-metal catalyzed transformations . Efficient removal of these auxiliaries after successful functionalization can be challenging, and alternative approaches are suggested for challenging substrates .
Eigenschaften
IUPAC Name |
8-aminoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULXYCHOHAGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557678 | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline-4-carboxylic acid | |
CAS RN |
121689-23-4 | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



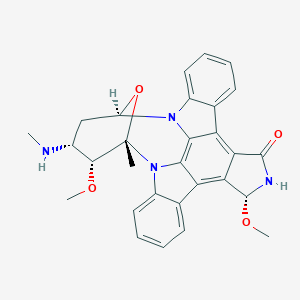
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)

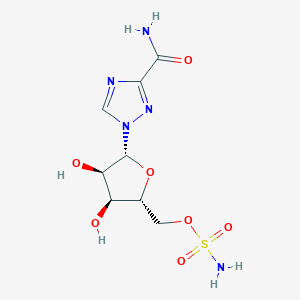
![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)

